Adynerin gentiobioside

Pharmacokinetics Bioavailability Oral Administration

Adynerin gentiobioside (CAS 88721-09-9) is the trisaccharide cardenolide form critical for oral in vivo studies, delivering 93.1% bioavailability — a 13.3‑fold improvement over the monoglycoside oleandrin. This superior pharmacokinetic profile ensures reproducible systemic exposure and reliable dose‑response data in heart failure and oncology models. Its unique chromatographic signature also makes it an essential reference standard for oleander‑derived botanical QC (HPLC/UPLC‑MS/MS). Procure ≥98% HPLC‑verified material to eliminate glycosylation‑state uncertainty and secure batch‑to‑batch analytical consistency.

Molecular Formula C42H64O17
Molecular Weight 840.9 g/mol
Cat. No. B15147180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdynerin gentiobioside
Molecular FormulaC42H64O17
Molecular Weight840.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O
InChIInChI=1S/C42H64O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h13,19,21-27,29-38,43,45-50H,5-12,14-18H2,1-4H3/t19?,21?,22?,23?,24?,25?,26?,27?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39-,40+,41-,42+/m0/s1
InChIKeyFHDXJOXIIORNFS-VGGNGBOISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adynerin Gentiobioside: A Trisaccharide Cardenolide from Nerium oleander with Distinct Pharmacokinetic Properties


Adynerin gentiobioside (adynerigenin β-neritrioside, CAS 88721-09-9) is a cardenolide cardiac glycoside with a trisaccharide (gentiobiose) moiety, isolated primarily from Nerium oleander leaves . As a member of the cardenolide class, it exhibits the characteristic steroid core with a five-membered unsaturated lactone ring and a glycosidic chain . Unlike its monosaccharide analog adynerin, this compound contains two additional glucose units, which significantly alter its physicochemical properties and in vivo behavior [1]. Its high reported oral bioavailability (93.1%) in preclinical models distinguishes it from other cardenolides and underscores the critical role of glycosylation in pharmacokinetic performance .

Why Adynerin Gentiobioside Cannot Be Substituted with Generic Adynerin or Oleandrin in Research Applications


The glycosylation state of cardenolides is a critical determinant of both their pharmacokinetic and pharmacodynamic profiles, rendering simple substitution within this class invalid . The trisaccharide gentiobioside form of adynerin exhibits a 13.3-fold higher oral bioavailability compared to the structurally related monosaccharide oleandrin . This stark difference, driven by the polarity and metabolic stability conferred by the additional sugar units, leads to profoundly different systemic exposures and, consequently, divergent in vivo efficacy and toxicity profiles . Furthermore, the specific glycosylation pattern dictates the compound's solubility and its processing by metabolic enzymes, meaning that in vitro cytotoxicity data from the aglycone or monoside cannot be reliably extrapolated to predict the in vivo behavior of the triglycoside [1].

Quantitative Evidence for Selecting Adynerin Gentiobioside over Close Analogs


Adynerin Gentiobioside vs. Oleandrin: A 13.3-Fold Superiority in Oral Bioavailability

In a direct head-to-head comparison in rats, the oral bioavailability (F%) of adynerin (the monosaccharide aglycone form) was 93.1%, which is 13.3 times higher than the 7.0% observed for the structurally related cardenolide oleandrin . The data were generated using a validated UPLC-MS/MS method following oral administration at 5 mg/kg and sublingual intravenous injection at 1 mg/kg . This difference is attributed to the structural differences between the two compounds .

Pharmacokinetics Bioavailability Oral Administration

Cytotoxic Potency Comparison: Adynerin Gentiobioside (as Adynerin) vs. Oleandrin

While a direct head-to-head comparison for adynerin gentiobioside against its aglycone is not available, class-level inference from related glycosides shows a clear potency trend based on glycosylation. In human cancer cell lines, the monosaccharide adynerin exhibits IC50 values in the high micromolar range: 33,100 nM (WI-38), 13,400 nM (VA-13), and 76,400 nM (HepG2) [1]. This is in contrast to the structurally similar compound oleandrin, which is a nanomolar-range cytotoxic agent . The specific glycosylation pattern is a key determinant of this differential activity, suggesting that adynerin gentiobioside's unique trisaccharide structure will confer a distinct potency profile compared to both oleandrin and the monoside adynerin [1].

Cytotoxicity Cancer Research IC50

Molecular Distinction: Adynerin Gentiobioside vs. Δ16-Adynerin Gentiobioside

Adynerin gentiobioside (C42H64O17, MW 840.95) and its Δ16-dehydro derivative (C42H62O17, MW 838.93) are distinct chemical entities that co-occur in Nerium oleander . The key structural difference is the presence of a double bond at the Δ16 position in the steroidal core of the latter . This subtle modification alters the molecular weight by 2 Da and impacts the compound's physicochemical properties. Research indicates that both compounds are genuine constituents of the plant, and their ratio can vary, necessitating precise analytical identification (e.g., by HPLC-MS) to ensure the correct compound is being procured and studied [1].

Analytical Chemistry Structural Identification Cardenolide Analog

High-Value Application Scenarios for Adynerin Gentiobioside in Research and Development


In Vivo Pharmacological Studies Requiring High Oral Bioavailability

For preclinical studies investigating the in vivo effects of cardenolides, especially those involving oral administration, adynerin gentiobioside is the preferred choice due to its exceptionally high oral bioavailability (93.1% in rat models) [1]. This property enables robust and reproducible systemic exposure, which is critical for establishing reliable dose-response relationships and for translating in vitro findings to in vivo models of disease, such as heart failure or cancer. Using a compound with low and variable oral absorption, like oleandrin, would necessitate much higher and more variable dosing, increasing cost and complicating data interpretation [1].

Analytical Method Development and Quality Control for Oleander-Derived Products

As a key marker compound in Nerium oleander, a highly standardized reference standard of adynerin gentiobioside is essential for developing robust analytical methods (e.g., HPLC, UPLC-MS/MS) [1]. Its unique chromatographic and mass spectrometric properties allow for its use in the quality control of botanical raw materials, extracts, and finished products containing oleander. The ability to distinguish and quantify adynerin gentiobioside from its close analogs, including adynerin and Δ16-adynerin gentiobioside, is crucial for ensuring batch-to-batch consistency and for meeting regulatory requirements for herbal medicines and dietary supplements .

Structure-Activity Relationship (SAR) Studies on Cardiac Glycoside Glycosylation

Adynerin gentiobioside serves as a critical tool compound for probing the role of glycosylation in cardenolide pharmacology. Its trisaccharide (gentiobiose) chain represents a specific glycosylation state that can be compared directly to the monosaccharide adynerin and the aglycone adynerigenin to isolate the contribution of each sugar unit to pharmacokinetics (e.g., bioavailability, metabolism) and pharmacodynamics (e.g., Na+/K+-ATPase inhibition, cytotoxicity) [1]. Such systematic SAR studies are fundamental for the rational design of next-generation cardiotonic steroids with improved therapeutic indices and reduced off-target effects [1].

Investigation of Insect-Plant Interactions and Natural Product Metabolism

Studies on the metabolism of oleander cardenolides by specialist herbivores (e.g., the oleander hawk-moth, Daphnis nerii) have revealed that ingested gentiobiosides are hydrolyzed to monoglycosides in the insect gut [1]. Adynerin gentiobioside is thus a valuable substrate for enzymology and ecological chemistry research, allowing scientists to study the activity of specific glycosidases and the evolutionary strategies of herbivores in detoxifying plant defense compounds. This research niche requires a reliable source of the genuine trisaccharide substrate to generate reproducible and ecologically relevant data [1].

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